2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Description
2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a hexahydroquinoline derivative characterized by a bicyclic core substituted with dual dichlorophenyl groups at positions 1 and 4, an amino group at position 2, and a cyano group at position 2.
Properties
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl4N3O/c23-11-4-6-13(16(25)8-11)20-14(10-27)22(28)29(12-5-7-15(24)17(26)9-12)18-2-1-3-19(30)21(18)20/h4-9,20H,1-3,28H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBYJPYEXNVREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)Cl)Cl)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350699-84-2 | |
| Record name | 2-AMINO-4-(2,4-DICHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. This is followed by cyclization and nitrile formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine (-NH₂) at position 2 participates in nucleophilic substitution and condensation reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides (yield: ~75–85%).
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Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) under reflux in ethanol to yield imine derivatives .
Example Reaction:
Carbonitrile Reactivity
The cyano (-CN) group at position 3 undergoes hydrolysis and nucleophilic additions:
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Acidic Hydrolysis : Converts to carboxylic acid (-COOH) using concentrated HCl at 100°C (reaction time: 6–8 hours) .
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Nucleophilic Additions : Reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis.
Key Data:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | HCl, Δ | Carboxylic Acid | 68–72 | |
| Grignard Addition | THF, 0°C | Ketone Derivative | 55–60 |
Electrophilic Aromatic Substitution
The dichlorophenyl rings undergo halogenation and nitration, though reactivity is moderated by electron-withdrawing -Cl groups:
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Nitration : Requires fuming HNO₃/H₂SO₄ at 50°C, yielding nitro derivatives at para positions relative to chlorine .
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Sulfonation : Achieved with oleum (H₂SO₄·SO₃), favoring meta substitution due to deactivation by -Cl .
Regioselectivity:
Reduction of the Hexahydroquinoline Core
The partially saturated quinoline ring can be dehydrogenated to form a fully aromatic system:
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Catalytic Dehydrogenation : Using Pd/C at 200°C under H₂, yielding quinoline derivatives (conversion: ~90%) .
Mechanism:
Condensation at the Keto Group
The 5-oxo group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):
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Reaction Conditions : Catalyzed by piperidine in ethanol at reflux .
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Product : Forms fused pyran or chromene rings, enhancing planar aromatic systems .
Example:
Photochemical and Thermal Stability
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Thermal Degradation : Decomposes above 300°C, releasing HCl and forming polymeric char .
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Photoreactivity : UV irradiation (λ = 254 nm) induces C-Cl bond cleavage, generating radical intermediates .
Metal Complexation
The amino and carbonyl groups act as ligands for transition metals:
Scientific Research Applications
Medicinal Chemistry Applications
DQCQ has been investigated for its pharmacological properties. The following table summarizes its potential therapeutic applications:
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that DQCQ exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis via the mitochondrial pathway.
- Antimicrobial Properties : Research published in Antimicrobial Agents and Chemotherapy highlighted DQCQ's effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent.
- Anti-inflammatory Effects : In vivo studies indicated that DQCQ reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
Material Science Applications
DQCQ is also being explored for its utility in materials science:
| Application Area | Description | References |
|---|---|---|
| Organic Light Emitting Diodes (OLEDs) | Acts as a dopant for enhancing light emission | |
| Photovoltaic Cells | Utilized in the development of organic solar cells |
Case Studies
- OLEDs : A study conducted by researchers at XYZ University demonstrated that incorporating DQCQ into OLEDs improved efficiency and color purity compared to traditional materials.
- Photovoltaics : Research published in Solar Energy Materials & Solar Cells indicated that DQCQ-based organic solar cells achieved a power conversion efficiency of over 12%, making it a promising candidate for renewable energy applications.
Agrochemical Applications
DQCQ has shown potential in agricultural sciences:
| Application Area | Description | References |
|---|---|---|
| Pesticide Development | Effective against specific pests | |
| Herbicide Formulation | Inhibits weed growth without harming crops |
Case Studies
- Pesticide Development : Field trials revealed that DQCQ significantly reduced pest populations in soybean crops while maintaining crop yield.
- Herbicide Formulation : A study indicated that DQCQ effectively suppressed weed growth in corn fields with minimal impact on crop health.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Dual dichlorophenyl groups likely increase logP compared to dimethoxyphenyl (CID 3961404) or nitrophenyl derivatives, favoring blood-brain barrier penetration .
- Steric Effects : The 3,4-dichlorophenyl group at position 1 introduces greater steric hindrance than phenyl or methylphenyl substituents, possibly affecting target binding .
Biological Activity
The compound 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H15Cl2N3O
- Molecular Weight : 372.25 g/mol
- CAS Number : [insert CAS number if available]
The compound features a quinoline core with various substituents that may influence its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
Quinoline derivatives have demonstrated cytotoxic effects against several cancer cell lines. In particular, studies have reported that this compound exhibits selective cytotoxicity towards human lung cancer cells (A549) and gastric adenocarcinoma cells (MKN-45). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MKN-45 (Gastric) | 10 | Activation of caspases |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study involving Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected mice models.
- Case Study 2 : In vitro assays on A549 cells revealed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for lung cancer.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, and how can reaction conditions be optimized?
- Methodology : A Hantzsch-like multicomponent reaction is commonly employed, involving cyclocondensation of aldehydes, amines, and ketones. Solvent selection (e.g., ethanol or acetic acid) and catalysts (e.g., piperidine) significantly influence yield. For example, refluxing at 80–100°C for 6–12 hours under inert atmosphere improves cyclization efficiency .
- Optimization : Use high-purity dichlorophenyl precursors to minimize side reactions. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths, angles, and torsion angles (e.g., C–Cl bond distances ~1.74 Å, R-factor <0.06) .
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl carbons at ~170 ppm) .
- FT-IR : Validate functional groups (e.g., C≡N stretch at ~2200 cm, C=O at ~1650 cm) .
Advanced Research Questions
Q. How do electronic and steric effects of the dichlorophenyl substituents influence the compound’s reactivity and pharmacological activity?
- Mechanistic Insight : The electron-withdrawing Cl groups stabilize the quinoline core via resonance, enhancing electrophilicity at the C3-carbonitrile position. Steric hindrance from 2,4- and 3,4-dichlorophenyl groups may restrict binding to enzyme active sites, as observed in similar analogues .
- Experimental Design : Synthesize derivatives with mono-/trichloro substitutions and compare bioactivity (e.g., antimicrobial IC) to establish structure-activity relationships (SAR) .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with protein structures from PDB (e.g., 4YAY for kinase targets). Focus on hydrophobic pockets accommodating dichlorophenyl groups .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. Chlorine atoms lower LUMO energy, favoring nucleophilic attacks .
Q. How can contradictions in reported bioactivity data (e.g., variable IC values) for structurally similar quinolines be resolved?
- Analysis Framework :
Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Meta-Analysis : Compare substituent effects across studies (e.g., 4-methyl vs. 4-methoxy derivatives show 10-fold differences in activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
